molecular formula C14H18N6O3S B238161 N-(2,6-dimethoxybenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea

N-(2,6-dimethoxybenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea

Cat. No.: B238161
M. Wt: 350.4 g/mol
InChI Key: OCFKXQNYQGEHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide is a complex organic compound with the molecular formula C13H17N5O3. It is characterized by the presence of a benzamide core substituted with methoxy groups and a tetrazole ring.

Preparation Methods

The synthesis of N-(2,6-dimethoxybenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2,6-Dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,6-Dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethoxybenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxy groups may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

2,6-Dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide can be compared with other similar compounds, such as:

The uniqueness of N-(2,6-dimethoxybenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea lies in its combination of methoxy groups and a tetrazole ring, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H18N6O3S

Molecular Weight

350.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[(2-propyltetrazol-5-yl)carbamothioyl]benzamide

InChI

InChI=1S/C14H18N6O3S/c1-4-8-20-18-13(17-19-20)16-14(24)15-12(21)11-9(22-2)6-5-7-10(11)23-3/h5-7H,4,8H2,1-3H3,(H2,15,16,18,21,24)

InChI Key

OCFKXQNYQGEHDD-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NC(=S)NC(=O)C2=C(C=CC=C2OC)OC

Canonical SMILES

CCCN1N=C(N=N1)NC(=S)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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